molecular formula C17H20N2O5 B557141 Boc-Trp(For)-OH CAS No. 47355-10-2

Boc-Trp(For)-OH

Cat. No. B557141
CAS RN: 47355-10-2
M. Wt: 332.4 g/mol
InChI Key: IHXHBYFWSOYYTR-ZDUSSCGKSA-N
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Description

“Boc-Trp(For)-OH” is a derivative of the amino acid tryptophan that is protected by a Boc (tert-butyloxycarbonyl) group . This protection is commonly used in peptide synthesis to prevent unwanted side reactions .


Synthesis Analysis

The synthesis of “Boc-Trp(For)-OH” involves the use of N-carbamate-protected amino acids and condensation reagents .


Molecular Structure Analysis

The molecular formula of “Boc-Trp(For)-OH” is C17H20N2O5 . It contains an indole ring, which is part of the tryptophan residue, and a formyl group attached to the indole nitrogen .


Chemical Reactions Analysis

“Boc-Trp(For)-OH” can participate in various chemical reactions. For instance, it has been used in the preparation of Trp-containing peptides by Fmoc SPPS . Additionally, it has been involved in multicomponent Petasis reactions for peptide stapling .


Physical And Chemical Properties Analysis

“Boc-Trp(For)-OH” has a molecular weight of 332.4 g/mol . Its physical and chemical properties are largely influenced by the presence of the Boc group and the formyl group. The Boc group increases the overall hydrophobicity of the molecule, while the formyl group can participate in various chemical reactions .

Safety And Hazards

“Boc-Trp(For)-OH” should be handled with care. It is recommended to avoid dust formation and inhalation of the compound. In case of skin or eye contact, it is advised to wash off with plenty of water . It is also important to prevent the chemical from entering drains .

Future Directions

The use of “Boc-Trp(For)-OH” and similar compounds in peptide synthesis is a promising area of research. Recent studies have focused on developing more efficient and environmentally friendly methods for peptide synthesis . For instance, an alternative N-to-C elongation strategy utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions has been reported .

properties

IUPAC Name

(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHBYFWSOYYTR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426925
Record name Boc-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp(For)-OH

CAS RN

47355-10-2
Record name Boc-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: One of the papers discusses the synthesis of Boc-protected amino acids. What is the significance of using protecting groups like Boc in peptide synthesis?

A2: Protecting groups like Boc (tert-butoxycarbonyl) are essential in peptide synthesis to prevent unwanted side reactions and ensure that amino acids couple in the desired sequence. The Boc group specifically protects the amine group (-NH2) of an amino acid, rendering it unreactive during coupling reactions. Once the desired peptide chain is assembled, the Boc group can be easily removed under mild acidic conditions without affecting the newly formed peptide bonds. This allows for the controlled and stepwise synthesis of complex peptide sequences. []

Q2: The research highlights the importance of minimizing epimerization during peptide synthesis. Why is controlling epimerization crucial, especially in pharmaceutical applications?

A3: Epimerization, the change in configuration at a chiral center, can drastically impact the biological activity of peptides. Since biological systems are chiral environments, even subtle changes like epimerization can significantly affect a peptide's ability to bind to its target and elicit the desired biological response. In pharmaceutical applications, where purity and efficacy are paramount, even small amounts of epimers can lead to reduced potency, altered pharmacological profiles, and potential toxicity. Therefore, developing synthetic strategies that minimize epimerization is crucial for ensuring the safety and efficacy of peptide-based drugs. []

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